

# Known Biological Activities of 4-(4-Methoxyphenyl)morpholine Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)morpholine

Cat. No.: B1583628

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical and metabolic properties.<sup>[1]</sup> As a six-membered ring containing both a secondary amine and an ether functional group, it imparts a favorable balance of hydrophilicity and lipophilicity to drug candidates. This often translates to improved pharmacokinetic profiles, including enhanced aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB).<sup>[2][3]</sup> When coupled with a 4-methoxyphenyl substituent, the resulting **4-(4-methoxyphenyl)morpholine** core structure serves as a versatile foundation for a diverse array of biologically active molecules.

This technical guide provides a comprehensive overview of the known biological activities of **4-(4-methoxyphenyl)morpholine** derivatives. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of their actions, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower further research and development. The narrative is structured around the primary therapeutic areas where these compounds have shown significant promise: oncology, inflammation, neurodegenerative disorders, and infectious diseases.

## Chapter 1: Anticancer Activity

The development of novel anticancer agents remains a paramount challenge in medicine. Derivatives of **4-(4-methoxyphenyl)morpholine** have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

## Mechanistic Insights

The anticancer effects of these derivatives are often multifactorial. A primary mechanism involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating tumor cells.<sup>[4]</sup> For instance, certain morpholine-substituted quinazoline derivatives have been shown to trigger apoptosis and inhibit cell proliferation by arresting the cell cycle, primarily in the G1 phase.<sup>[4]</sup>

Furthermore, this class of compounds frequently targets critical cell signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a common target.<sup>[5]</sup> By inhibiting key kinases like PI3K and mTOR, these derivatives can effectively halt the uncontrolled growth of cancer cells.<sup>[6][7]</sup>

## Key Derivatives and In Vitro Efficacy

The potency of these compounds has been demonstrated across a range of human cancer cell lines. The substitution pattern on the core scaffold plays a critical role in determining efficacy and selectivity.

| Compound ID             | Derivative Class       | Cancer Cell Line    | IC50 (μM)     | Reference |
|-------------------------|------------------------|---------------------|---------------|-----------|
| AK-8                    | Quinazoline            | A549 (Lung)         | >30           | [4]       |
| MCF-7 (Breast)          | >30                    | [4]                 |               |           |
| SHSY-5Y (Neuroblastoma) | >30                    | [4]                 |               |           |
| Compound 10e            | Tetrahydroquinoline    | A549 (Lung)         | 0.033 ± 0.003 | [7]       |
| MCF-7 (Breast)          | 0.63 ± 0.02            | [7]                 |               |           |
| MDA-MB-231 (Breast)     | 0.63 ± 0.02            | [7]                 |               |           |
| Compound M5             | Substituted Morpholine | MDA-MB-231 (Breast) | 81.92 μg/mL   | [8]       |
| Compound M2             | Substituted Morpholine | MDA-MB-231 (Breast) | 88.27 μg/mL   | [8]       |

Table 1: In Vitro anticancer activity of selected **4-(4-Methoxyphenyl)morpholine** derivatives.

Note: AK-8, which is 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine, showed low activity itself, but other derivatives in the same study with different substitutions on the phenyl ring (AK-3, AK-10) showed high potency, highlighting the importance of SAR.[4]

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. It is frequently used to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.

**Principle:** Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

**Step-by-Step Methodology:**

- Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100  $\mu$ L of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100  $\mu$ M). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO<sub>2</sub>.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
- Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Workflow for Anticancer Drug Screening



[Click to download full resolution via product page](#)

Caption: Workflow for anticancer compound evaluation.

## Chapter 2: Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer. The **4-(4-methoxyphenyl)morpholine** scaffold has been successfully exploited to develop potent anti-inflammatory agents that target the core drivers of the inflammatory response.

### Mechanistic Insights

The anti-inflammatory action of these derivatives is primarily mediated by their ability to suppress the production of pro-inflammatory molecules. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).<sup>[9][10]</sup> This is achieved by downregulating the expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).<sup>[9]</sup>

The regulation of iNOS and COX-2 is controlled by upstream signaling pathways. Studies have shown that **4-(4-methoxyphenyl)morpholine** derivatives can block the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.<sup>[9][10]</sup> NF-κB is a master transcriptional regulator of inflammation. By preventing its translocation to the nucleus, these compounds shut down the expression of a wide array of inflammatory genes. Modulation of the mitogen-activated protein kinase (MAPK) pathway is another key mechanism contributing to their anti-inflammatory effects.<sup>[10][11]</sup>

### Key Derivatives and Bioactivity Data

Several derivatives have demonstrated significant anti-inflammatory activity *in vitro*. The compound V4, for example, potently inhibits NO production at non-cytotoxic concentrations.

| Compound ID                                                     | Derivative Class     | Model System                         | Key Effect                                 | Reference |
|-----------------------------------------------------------------|----------------------|--------------------------------------|--------------------------------------------|-----------|
| V4                                                              | Morpholinopyrimidine | LPS-stimulated RAW 264.7 cells       | Potent inhibition of NO production         | [9]       |
| V8                                                              | Morpholinopyrimidine | LPS-stimulated RAW 264.7 cells       | Significant reduction of iNOS & COX-2 mRNA | [9]       |
| HHMP                                                            | Phenylpropanoid      | LPS-stimulated RAW 264.7 cells       | Inhibition of NO & PGE2 production         | [10]      |
| (4-methoxyphenyl)(3-methyl-4-(2-morpholinoethoxy)phenyl)methane | Benzophenone         | Carrageenan-induced paw edema (rats) | Potent analgesic & anti-inflammatory       | [5][12]   |

Table 2: Anti-inflammatory activity of selected (4-methoxyphenyl)-containing morpholine and related derivatives.

## Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a simple and widely used method to quantify nitrite (a stable and nonvolatile breakdown product of NO) in biological fluids.

**Principle:** This assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that can be measured spectrophotometrically at 540 nm.

**Step-by-Step Methodology:**

- Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and grow to ~80% confluence. Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulation: Stimulate the cells with LPS (1  $\mu$ g/mL) to induce iNOS expression and NO production. Incubate for 24 hours.
- Sample Collection: After incubation, collect 50  $\mu$ L of the cell culture supernatant from each well.
- Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100  $\mu$ M) in culture medium.
- Griess Reaction:
  - Add 50  $\mu$ L of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the samples and standards.
  - Incubate for 10 minutes at room temperature, protected from light.
  - Add 50  $\mu$ L of Griess Reagent B (0.1% NED in water) to each well.
  - Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

## NF- $\kappa$ B Signaling Pathway Inhibition



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB pathway by morpholine derivatives.

## Chapter 3: Neuroprotective and CNS Activities

The unique physicochemical profile of the morpholine ring makes it an ideal scaffold for CNS drug discovery.<sup>[2]</sup> Its ability to improve BBB permeability allows for the effective delivery of

therapeutic agents to the brain. Consequently, **4-(4-methoxyphenyl)morpholine** derivatives are being actively investigated for a range of neurological and psychiatric conditions.

## Mechanistic Insights

The neuroprotective and CNS activities of these compounds are diverse and target multiple aspects of neuropathology.

- **Anti-Neuroinflammation:** In neurodegenerative diseases like Parkinson's and Alzheimer's, chronic inflammation driven by microglia and astrocytes contributes significantly to neuronal damage. Morpholine derivatives can exert potent anti-neuroinflammatory effects by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines in the brain. [\[13\]](#)
- **Enzyme Inhibition:** A key strategy in treating neurodegenerative diseases is to modulate the activity of specific enzymes. Morpholine-based compounds have been developed as inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[\[3\]](#)[\[14\]](#) Inhibition of MAO-B can increase dopamine levels, beneficial in Parkinson's disease, while cholinesterase inhibition is a primary treatment for Alzheimer's disease.
- **NMDA Receptor Modulation:** Some arylcyclohexylamine analogues containing a morpholine ring, such as 3-MeO-PCMo, are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a target for dissociative anesthetics.[\[15\]](#)[\[16\]](#) This highlights the potential for these scaffolds to modulate glutamatergic neurotransmission.
- **Gasotransmitter Donation:** A notable example is GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate), a slow-releasing hydrogen sulfide (H<sub>2</sub>S) donor. H<sub>2</sub>S is a gasotransmitter with a wide range of biological roles, including neuroprotection and cardiovascular regulation.[\[17\]](#)

## Key Derivatives and Neuro-Bioactivity

| Compound/Derivative | Class/Mechanism       | Key Finding                                                 | Disease Model                   | Reference |
|---------------------|-----------------------|-------------------------------------------------------------|---------------------------------|-----------|
| OTPM                | Fluoxetine Derivative | Reduces microglial activation, improves motor deficits      | MPTP-induced Parkinson's (mice) | [13]      |
| GYY4137             | H2S Donor             | Slow, sustained H2S release with various biological effects | In vitro & in vivo systems      |           |
| Compound 62         | Phenylpentadienone    | Potent and selective MAO-B inhibitor (IC50 = 0.044 $\mu$ M) | Human MAO isoforms              |           |
| 3-MeO-PCMo          | Arylcyclohexylamine   | Binds to NMDA receptor                                      | CNS receptor binding assays     | [15]      |

Table 3: Neuroprotective and CNS activities of selected **4-(4-Methoxyphenyl)morpholine** derivatives.

## Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This *in vivo* model is widely used to study Parkinson's disease pathogenesis and to evaluate the efficacy of potential neuroprotective agents.

**Principle:** The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized in the brain to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and leading to characteristic motor deficits.

**Step-by-Step Methodology:**

- Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.
- Grouping and Pre-treatment: Divide mice into groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Test Compound (e.g., OTPM at 10 mg/kg). Administer the test compound or vehicle (e.g., via intraperitoneal injection) for a set period (e.g., 7 days) before MPTP induction.
- MPTP Induction: On the designated day, administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections. Continue daily administration of the test compound throughout the study.
- Behavioral Testing (e.g., Pole Test):
  - Conduct behavioral tests 7 days after the final MPTP injection.
  - For the pole test, place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter).
  - Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
  - An increase in these times in the MPTP group indicates bradykinesia, which can be ameliorated by an effective neuroprotective agent.
- Neurochemical/Immunohistochemical Analysis:
  - After behavioral testing, euthanize the animals and harvest the brains.
  - Process brain tissue (e.g., striatum and substantia nigra) for analysis.
  - Use immunohistochemistry to stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons and for markers of neuroinflammation like Iba1 (microglia) and GFAP (astrocytes).
  - Use HPLC to measure levels of dopamine and its metabolites.

- Data Analysis: Analyze behavioral and neurochemical data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the neuroprotective effects.

## Chapter 4: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. The **4-(4-methoxyphenyl)morpholine** scaffold has been investigated as a source of new antibacterial and antifungal agents.

### Spectrum of Activity

Derivatives, particularly Schiff bases synthesized from 4-(4-aminophenyl)-morpholine, have demonstrated broad-spectrum activity.<sup>[12][18]</sup> They have been shown to be effective against a variety of Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Bacillus cereus*), Gram-negative bacteria (*Escherichia coli*), and fungi (*Candida albicans*, *Aspergillus niger*).<sup>[5][12]</sup>

### Key Derivatives and Antimicrobial Efficacy

The antimicrobial potency is highly dependent on the specific chemical structure, with certain substitutions leading to significant activity.

| Compound ID           | Derivative Class                            | Microorganism    | MIC (µg/mL)             | Reference               |
|-----------------------|---------------------------------------------|------------------|-------------------------|-------------------------|
| Compound 12           | Schiff Base of 4-(4-aminophenyl)-morpholine | <i>S. aureus</i> | 25                      | <a href="#">[5][12]</a> |
| <i>S. epidermidis</i> | 19                                          |                  | <a href="#">[5][12]</a> |                         |
| <i>E. coli</i>        | 29                                          |                  | <a href="#">[5][12]</a> |                         |
| <i>C. albicans</i>    | 20                                          |                  | <a href="#">[5][12]</a> |                         |

Table 4: Minimum Inhibitory Concentration (MIC) of a potent antimicrobial morpholine derivative. Compound 12 is 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine.

# Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

**Principle:** The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

## Step-by-Step Methodology:

- **Prepare Compound Stock:** Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- **Prepare Inoculum:** Grow the microbial strain (e.g., *S. aureus*) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- **Serial Dilution:** In a 96-well microtiter plate, add 50  $\mu$ L of broth to all wells. Add 50  $\mu$ L of the compound stock solution to the first well. Perform 2-fold serial dilutions by transferring 50  $\mu$ L from the first well to the second, and so on, across the plate.
- **Inoculation:** Add 50  $\mu$ L of the standardized bacterial inoculum to each well, bringing the final volume to 100  $\mu$ L.
- **Controls:** Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.
- **Determine MIC:** The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The growth can also be assessed by adding a viability indicator like resazurin.

## Conclusion and Future Directions

The **4-(4-methoxyphenyl)morpholine** scaffold is a remarkably versatile and privileged structure in modern drug discovery. The derivatives stemming from this core exhibit a broad and potent spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The favorable physicochemical properties conferred by the morpholine ring, such as improved pharmacokinetics and CNS penetration, make it an attractive starting point for the design of new therapeutics.

Future research should focus on several key areas. A deeper exploration of the structure-activity relationships will enable the rational design of more potent and selective agents.<sup>[19]</sup> The application of computational methods, such as molecular docking and dynamic simulations, can further refine lead compounds and elucidate their interactions with biological targets.<sup>[7][8]</sup> Furthermore, investigating the potential for polypharmacology—where a single compound modulates multiple targets—could be particularly fruitful for complex diseases like cancer and neurodegeneration. As our understanding of the molecular basis of disease grows, the **4-(4-methoxyphenyl)morpholine** scaffold is poised to remain a valuable and enduring platform for the development of next-generation medicines.

## References

- An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09).
- Li, L., & Moore, P. K. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. *Antioxidants & Redox Signaling*, 32(2), 145–158.
- Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.
- Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024-12-18). *International Journal of Pharmaceutical Sciences and Research*.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.
- Kumar, D., et al. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. *RSC Advances*.
- Prasad, S. B., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. *RSC Advances*, 13(28), 19325–19334.
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). *Journal of Medicinal Chemistry*.

- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
- Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *Journal of Medicinal Chemistry*, 64(1), 269–290.
- Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate.
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). *Molecules*.
- Lee, J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. *Molecules*, 26(23), 7122.
- Exploring Novel Antimicrobial Agents from Morpholine Derivatives. (2026-01-05).
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). *Journal of Enzyme Inhibition and Medicinal Chemistry*.
- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). ResearchGate.
- Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. *Molecules*, 29(11), 2548.
- A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.
- **4-(4-Methoxyphenyl)morpholine.** (n.d.). PubChem.
- morpholine antimicrobial activity. (2016). ResearchGate.
- Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2365922.
- The anti-inflammatory effects of E- $\alpha$ -(p-methoxyphenyl)-2',3,4,4' - PubMed. (2016). *International Immunopharmacology*.
- Kumar, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). *Bioorganic Chemistry*, 96, 103578.
- Brandt, S. D., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCM<sub>0</sub>) and analogues. *Drug Testing and Analysis*, 10(2), 272–283.
- Kim, H. G., et al. (2024). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of

Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. *International Journal of Molecular Sciences*, 25(10), 5485.

- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxyprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). *Research in Pharmaceutical Sciences*.
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). *Molbank*.
- Arylcyclohexylamine. (n.d.). Wikipedia.
- 4-(4-Nitrophenyl)morpholine. (2012). *Acta Crystallographica Section E*.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). *Molecules*.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-

Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]

- 11. The anti-inflammatory effects of E- $\alpha$ -(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCM<sub>0</sub>) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 17. Biological Effects of Morphin-4-lum 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbino.com]
- 19. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Known Biological Activities of 4-(4-Methoxyphenyl)morpholine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583628#known-biological-activities-of-4-4-methoxyphenyl-morpholine-derivatives>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)